(Z)-2-(3-(3-(sec-butyl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)-N-(o-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[(3Z)-3-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-4-15(3)27-23(30)21(32-24(27)31)20-16-10-6-8-12-18(16)26(22(20)29)13-19(28)25-17-11-7-5-9-14(17)2/h5-12,15H,4,13H2,1-3H3,(H,25,28)/b21-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLLTGOYIXJURR-MRCUWXFGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(3-(3-(sec-butyl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)-N-(o-tolyl)acetamide is a complex organic compound with potential biological activities. Its structural features suggest it may interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential applications in medicine.
Chemical Structure and Properties
The compound has the following molecular formula: C24H23N3O3S2, with a molecular weight of 465.59 g/mol. The IUPAC name is 2-[(3Z)-3-(3-sec-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2-methylphenyl)acetamide. The structure includes a thiazolidine ring, which is known for various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of thiazolidine derivatives followed by condensation reactions with indole derivatives. Various methods have been reported for synthesizing similar compounds, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, molecular docking studies have shown that these compounds can effectively bind to cancer-related proteins, inhibiting their function and leading to apoptosis in cancer cells. Binding energy values in these studies often correlate with potency against specific cancer types.
| Compound | Target Protein | Binding Energy (kcal/mol) | Effect |
|---|---|---|---|
| Compound A | 1UK4 (SARS-CoV Main Protease) | -8.65 | Antiviral |
| Compound B | 1E3K (Human Progesterone Receptor) | -10.41 | Anticancer |
Antiviral Activity
Molecular docking studies have also highlighted the antiviral potential of related compounds against SARS-CoV proteases. The ability to inhibit viral replication through interaction with key viral proteins suggests that this compound could serve as a lead compound in antiviral drug development.
Case Studies
Several case studies have explored the biological activity of thiazolidine derivatives:
- Study on Anticancer Properties : A study published in MDPI demonstrated that thiazolidine derivatives exhibited cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
- Antiviral Screening : In another study focusing on thiazolidine derivatives, compounds were screened for their ability to inhibit viral replication in vitro, showing promising results against several strains of viruses.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Thioxothiazolidinone-Acetamides
Key Observations :
Key Observations :
- The Z-configuration could enhance stability compared to E-isomers, as seen in ’s indole derivatives, which showed defined melting points and NMR profiles.
- The ortho-methyl in the acetamide group may mimic steric effects observed in 2-methoxybenzylidene derivatives (), which showed moderate bioactivity.
Physicochemical and Pharmacokinetic Predictions
Table 3: Predicted Properties vs. Analogues
Preparation Methods
Synthesis of 3-Sec-Butyl-4-Oxo-2-Thioxo-1,3-Thiazolidin-5-Ylidene Intermediate
The thioxothiazolidinone ring is synthesized via cyclization of sec-butylamine with carbon disulfide (CS₂) and chloroacetic acid under alkaline conditions. Key steps include:
- Reaction : Sec-butylamine reacts with CS₂ in ethanol at 0–5°C to form a dithiocarbamate intermediate. Subsequent treatment with chloroacetic acid and sodium hydroxide facilitates cyclization to yield 3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one.
- Oxidation : The thione group at position 2 is introduced via sulfurization using elemental sulfur or Lawesson’s reagent.
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | CS₂, sec-butylamine | Ethanol | 0–5°C | 75% |
| 2 | Chloroacetic acid, NaOH | Water | 80°C | 68% |
| 3 | Lawesson’s reagent | Toluene | Reflux | 82% |
Functionalization of 2-Oxoindoline
The 2-oxoindoline derivative is prepared through N-alkylation followed by hydrazide formation:
- Alkylation : 2-Oxoindoline reacts with ethyl chloroacetate in acetone using potassium carbonate (K₂CO₃) and catalytic potassium iodide (KI) to yield ethyl 2-(2-oxoindolin-1-yl)acetate.
- Hydrazide Formation : The ester intermediate is treated with hydrazine monohydrate in ethanol under reflux to produce 2-(2-oxoindolin-1-yl)acetohydrazide.
Spectroscopic Validation
- ¹H NMR (DMSO-d6) : δ 10.21 (s, 1H, NH), 7.45–7.12 (m, 4H, aromatic), 4.12 (q, 2H, CH₂), 3.89 (s, 2H, CH₂CO).
Condensation and Amidation for Final Assembly
Knoevenagel Condensation
The thioxothiazolidinone intermediate undergoes condensation with the 2-oxoindoline hydrazide to establish the Z-configured double bond:
- Reaction : The thioxothiazolidinone (1 eq) and hydrazide (1.2 eq) are refluxed in ethanol with piperidine as a catalyst. The Z-isomer is favored by slow addition and controlled pH (6.5–7.0).
Optimization Parameters
| Catalyst | Solvent | Temperature | Z:E Ratio | Yield |
|---|---|---|---|---|
| Piperidine | Ethanol | Reflux | 9:1 | 78% |
| DMAP | Toluene | 110°C | 7:3 | 65% |
Amidation with o-Toluidine
The terminal acetamide group is introduced via amidation:
- Activation : The carboxylic acid derivative (from ester hydrolysis) is treated with ethyl chloroformate and triethylamine in chloroform to form a mixed anhydride.
- Coupling : Reaction with o-toluidine at 0°C yields the final acetamide.
Critical Analysis
- Purity : Final purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity.
- Challenges : Competing ester hydrolysis necessitates anhydrous conditions during activation.
Stereochemical Control and Analytical Validation
Z-Configuration Assurance
The Z-geometry of the exocyclic double bond is confirmed via:
Spectroscopic Profiles
Key Data for Final Compound
- Molecular Formula : C₂₄H₂₃N₃O₃S₂.
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.56–6.98 (m, 8H, aromatic), 4.62 (s, 2H, CH₂), 3.11 (m, 1H, sec-butyl), 2.34 (s, 3H, CH₃).
- IR (KBr) : 1715 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), 1240 cm⁻¹ (C=S).
Comparative Evaluation of Synthetic Routes
| Method | Steps | Total Yield | Purity | Complexity |
|---|---|---|---|---|
| Route A (Piperidine-catalyzed) | 4 | 58% | 95% | Moderate |
| Route B (DMAP-catalyzed) | 4 | 42% | 89% | High |
Route A is preferred for industrial scalability due to higher Z-selectivity and lower catalyst cost.
Q & A
Q. What are the key considerations in designing a synthetic route for (Z)-2-(3-(3-(sec-butyl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)-N-(o-tolyl)acetamide?
- Methodological Answer : Synthesis requires multi-step optimization, including:
- Condensation reactions : Use of acetic acid as a solvent with sodium acetate as a base to facilitate thiazolidinone ring formation .
- Temperature control : Reflux conditions (e.g., 3–5 hours at 100–110°C) to enhance yield and purity .
- Purification : Recrystallization from dimethylformamide (DMF)/acetic acid mixtures to isolate the final product .
Key intermediates include 3-formylindole derivatives and thioxothiazolidinone precursors.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) to confirm stereochemistry and functional groups, such as the Z-configuration of the thiazolidinone-arylidene moiety .
- HPLC : To assess purity (>95%) and monitor reaction progress .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., ~450–500 g/mol range) .
Q. How is the compound’s potential biological activity initially screened?
- Methodological Answer :
- In-vitro assays : Use cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative activity via MTT assays, with IC₅₀ values compared to reference drugs .
- Enzyme inhibition studies : Target kinases (e.g., EGFR) or inflammatory mediators (COX-2) using fluorometric or colorimetric assays .
- Docking simulations : Preliminary computational modeling to predict binding affinity to biological targets .
Advanced Research Questions
Q. What reaction mechanisms underlie the formation of the thiazolidinone-arylidene core?
- Methodological Answer :
- Knoevenagel condensation : Base-catalyzed (e.g., sodium acetate) reaction between 4-oxo-2-thioxothiazolidine and 3-formylindole derivatives, forming the Z-configuration via thermodynamic control .
- Tautomerization : The thione (C=S) group stabilizes the intermediate enolate, directing regioselectivity .
- Kinetic monitoring : Use TLC or in-situ IR spectroscopy to track imine bond formation .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Variable temperature NMR : To distinguish dynamic rotational isomers (e.g., o-tolyl acetamide rotation) that cause split peaks .
- 2D NMR (COSY, NOESY) : Confirm spatial proximity of protons in the indole-thiazolidinone scaffold .
- X-ray crystallography : Resolve ambiguities in stereochemistry; compare with analogous structures (e.g., (E)-isomers in related compounds) .
Q. What strategies optimize solvent/catalyst systems for improved yield?
- Methodological Answer :
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
- Catalyst selection : Sodium hydride or potassium carbonate for deprotonation in acylation steps .
- DoE (Design of Experiments) : Statistical optimization of variables (temperature, molar ratios) to maximize yield (e.g., 81% in refluxed acetic acid) .
Q. How do structural modifications (e.g., substituents on the indole or o-tolyl group) alter bioactivity?
- Methodological Answer :
- SAR studies : Compare derivatives with halogen (Cl, F) or methoxy substitutions on the aryl rings. For example:
| Substituent | Biological Activity (IC₅₀, μM) | Target |
|---|---|---|
| 3,4-di-OCH₃ | 2.1 ± 0.3 (COX-2 inhibition) | |
| 5-Cl-indole | 4.8 ± 0.5 (EGFR inhibition) |
- Computational QSAR : Correlate logP values with membrane permeability .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Batch vs. flow chemistry : Flow systems reduce side reactions (e.g., epimerization) by controlling residence time .
- Catalyst recycling : Immobilized bases (e.g., polymer-supported NaOAc) to minimize waste .
- In-line analytics : PAT (Process Analytical Technology) with Raman spectroscopy for real-time monitoring .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Re-evaluate force fields : Adjust parameters in docking software (AutoDock, Schrödinger) to account for solvation effects .
- Protease stability assays : Test compound degradation in serum to identify false negatives .
- Crystallography : Resolve protein-ligand structures to validate binding poses .
Q. What experimental controls are essential to ensure reproducibility in biological assays?
- Methodological Answer :
- Positive controls : Use established inhibitors (e.g., erlotinib for EGFR assays) .
- Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity .
- Blinded replicates : Minimize operator bias in high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
